N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane, followed by refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce cell cycle arrest and apoptosis in cancer cells.
Pharmaceuticals: It is being explored for its antimicrobial and antifungal properties, making it a candidate for new drug development.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various other chemical entities, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit tyrosine kinases, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival. This results in cell cycle arrest and apoptosis . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-yl)phenyl]amine: Another benzoxazole derivative with similar anticancer properties.
3-(1,3-benzothiazol-2-yl)quinazolin-4(3H)-one: Known for its antibacterial activity.
2-phenylbenzoxazole: Exhibits antifungal and anticancer activities.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide is unique due to its specific structural features that confer a broad spectrum of biological activities. Its ability to act as both an anticancer and antimicrobial agent makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13(4-2)18(22)20-15-9-7-8-14(12-15)19-21-16-10-5-6-11-17(16)23-19/h5-13H,3-4H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRUANNKJWRPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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